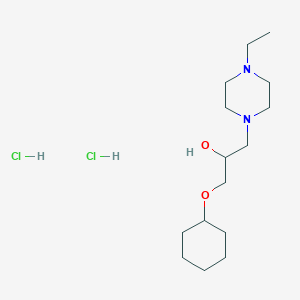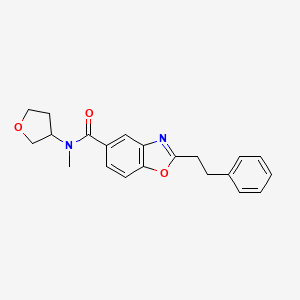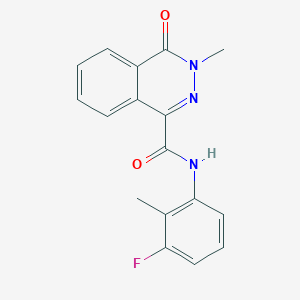
1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a beta-adrenergic receptor antagonist that has been shown to have a variety of biochemical and physiological effects.
作用機序
1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride works by blocking the beta-adrenergic receptors in the body, which are involved in the regulation of heart rate and blood pressure. By blocking these receptors, 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride reduces the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response. This results in a reduction in heart rate and blood pressure, as well as a reduction in anxiety and depression symptoms.
Biochemical and Physiological Effects:
In addition to its effects on cardiovascular function and mental health, 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has also been shown to have other biochemical and physiological effects. For example, 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has been shown to reduce inflammation in animal models of arthritis and other inflammatory conditions. 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other factors.
実験室実験の利点と制限
One of the main advantages of using 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride in lab experiments is its well-established synthesis method. This allows researchers to produce large quantities of the compound for use in experiments. Additionally, 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has been extensively studied in animal models, which has provided a wealth of data on its effects and potential therapeutic applications.
One of the limitations of using 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride in lab experiments is its specificity for beta-adrenergic receptors. While this specificity may be an advantage for some experiments, it may limit the usefulness of 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride in experiments that require the manipulation of other signaling pathways.
将来の方向性
There are many potential future directions for research on 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride. One area of interest is in the development of new therapies for cardiovascular diseases, such as hypertension and heart failure. 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has shown promise in animal models of these diseases, and further research is needed to determine whether it could be an effective treatment in humans.
Another area of interest is in the development of new therapies for anxiety and depression. 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has shown anxiolytic and antidepressant effects in animal models, and further research is needed to determine whether it could be a useful treatment for these conditions.
Finally, there is potential for research on the effects of 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride on other physiological systems, such as the immune system and the gastrointestinal system. By further understanding the biochemical and physiological effects of 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride, researchers may be able to identify new therapeutic applications for this compound.
合成法
The synthesis of 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride involves the reaction of 4-ethyl-1-piperazinecarboxylic acid with cyclohexanol and isobutyl chloroformate. The resulting product is then reacted with 2-propanol and hydrochloric acid to form the dihydrochloride salt of 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride. This synthesis method has been well-established in the literature and has been used to produce 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride in large quantities for research purposes.
科学的研究の応用
1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has been extensively studied for its potential therapeutic applications in a variety of diseases and conditions. One of the most promising areas of research is in the treatment of cardiovascular diseases, such as hypertension and heart failure. 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has been shown to improve cardiac function and reduce blood pressure in animal models of these diseases.
In addition to its cardiovascular effects, 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has also been studied for its potential in the treatment of anxiety and depression. 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may be a promising candidate for the development of new therapies for these conditions.
特性
IUPAC Name |
1-cyclohexyloxy-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O2.2ClH/c1-2-16-8-10-17(11-9-16)12-14(18)13-19-15-6-4-3-5-7-15;;/h14-15,18H,2-13H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEBLJIWEGIDBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2CCCCC2)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyloxy-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-4-(1-pyrrolidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B6135181.png)
![(3-isopropoxyphenyl)[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6135189.png)
![2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6135190.png)
![4-[1-(3-pyridinylmethyl)-3-piperidinyl]morpholine](/img/structure/B6135192.png)

![5-[5-(3-cyclohexen-1-yl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B6135203.png)
![4-{[(4-phenyl-1-piperazinyl)imino]methyl}-1,3-benzenediol](/img/structure/B6135205.png)
![2-amino-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6135221.png)
![1-(4-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6135233.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide](/img/structure/B6135234.png)
![4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6135252.png)
![N-(5-methyl-3-isoxazolyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6135259.png)
![1-{4-[(4-methylphenyl)sulfonyl]-3-nitrophenyl}ethanone](/img/structure/B6135263.png)